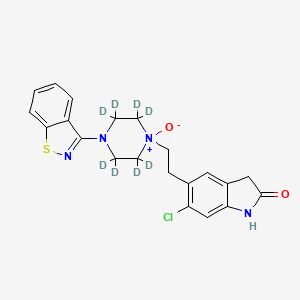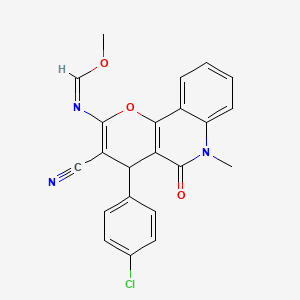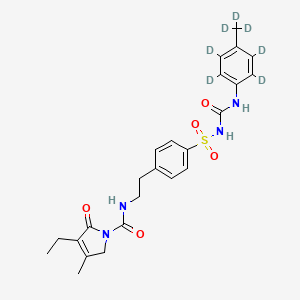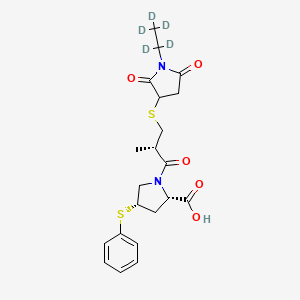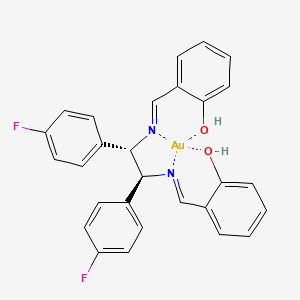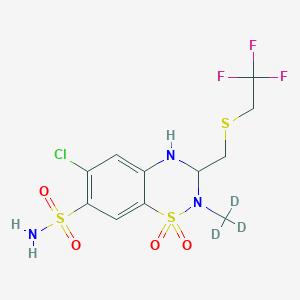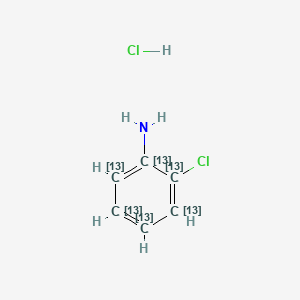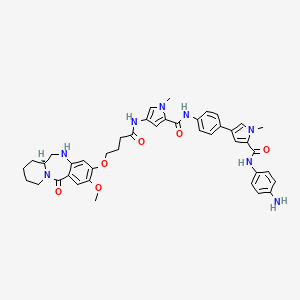
Bromoacetyl-PEG3-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetyl-PEG3-DBCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal dibenzocyclooctyne (DBCO) group and a terminal bromoacetyl group linked through a linear PEG chain. It is primarily utilized in bio-conjugation and click chemistry applications due to its high reactivity and biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoacetyl-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a bromoacetyl group and a DBCO moiety. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a bromoacetyl group.
DBCO Conjugation: The activated PEG-bromoacetyl intermediate is then reacted with a DBCO moiety under mild conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Analyse Chemischer Reaktionen
Types of Reactions
Bromoacetyl-PEG3-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry Reactions: Azide-containing molecules are used under mild, catalyst-free conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Click Chemistry Reactions: The major products are triazole-linked conjugates formed through SPAAC.
Wissenschaftliche Forschungsanwendungen
Bromoacetyl-PEG3-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials and bioconjugation technologies .
Wirkmechanismus
Bromoacetyl-PEG3-DBCO functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This reaction enables the selective conjugation of the linker to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromoacetyl-PEG4-DBCO: Similar structure with an additional PEG unit, offering increased flexibility and solubility.
Bromoacetyl-PEG2-DBCO: Shorter PEG chain, resulting in reduced flexibility and solubility.
Azido-PEG3-DBCO: Contains an azido group instead of a bromoacetyl group, used in different click chemistry applications.
Uniqueness
Bromoacetyl-PEG3-DBCO is unique due to its balanced PEG chain length, which provides optimal flexibility and solubility for various applications. Its combination of a bromoacetyl group and a DBCO moiety makes it highly versatile for bio-conjugation and click chemistry reactions .
Eigenschaften
Molekularformel |
C29H34BrN3O6 |
|---|---|
Molekulargewicht |
600.5 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35) |
InChI-Schlüssel |
SEXUOTREYKXWFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
